Teixobactin

描述

替考巴汀是一种由某些细菌物种产生的类似肽的次级代谢产物。它是在利用一种新颖的细菌土壤培养方法发现的,该方法使研究人员能够培养一种先前无法培养的细菌,名为埃尔弗塞利亚菌。 替考巴汀因其通过结合脂类II和脂类III杀死革兰氏阳性细菌的能力而著称,脂类II和脂类III是细胞壁形成的关键前体分子 .

准备方法

合成路线和反应条件: 替考巴汀的总合成已经通过高度收敛的Ser连接方法实现。这种方法可以制备天然产物的几种类似物。合成涉及使用溶液和固相肽合成技术。 溶液相合成有助于克服酯偶联过程中的消旋问题,而固相合成提高了效率和收敛性 .

工业生产方法: 替考巴汀的工业生产仍处于研究阶段,重点是优化合成路线和提高产量。 使用iChip技术从土壤微生物中分离替考巴汀,代表了这种化合物生产的重大进步 .

化学反应分析

反应类型: 替考巴汀经历各种化学反应,包括与脂类II和脂类III结合,脂类II和脂类III分别是肽聚糖和磷壁酸的前体。 这些相互作用抑制细胞壁生物合成,导致细菌细胞死亡 .

常用试剂和条件: 替考巴汀合成中使用的常用试剂包括二异丙基乙胺、PyAOP和各种氨基酸衍生物。 反应通常在温和条件下进行,如室温,以防止肽降解 .

主要形成的产物: 涉及替考巴汀的反应形成的主要产物是其类似物和衍生物,这些类似物和衍生物是为增强其抗菌特性和降低潜在耐药性而合成的 .

科学研究应用

Clinical Applications

Teixobactin's potential applications span various clinical settings, particularly in treating infections caused by resistant strains of bacteria.

Treatment of Biofilm-Associated Infections

This compound has demonstrated potent activity against bacterial biofilms—clusters of bacteria that adhere to surfaces and are notoriously difficult to treat. Research indicates that this compound is effective against biofilm-forming pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and can significantly reduce biofilm viability . This characteristic makes it a promising candidate for treating chronic infections associated with implants and surgical sites.

Protection Against Anthrax

In a study involving a rabbit model, this compound provided complete protection against inhalation anthrax caused by Bacillus anthracis. Treated rabbits showed a significant reduction in bacterial load and associated tissue pathology compared to control groups . These findings suggest that this compound could be developed as a therapeutic option for bioterrorism-related infections.

Broad-Spectrum Antibacterial Activity

This compound exhibits strong antibacterial activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and other ESKAPE pathogens. Its ability to function effectively where traditional antibiotics fail highlights its potential as a last-resort treatment option .

Case Study 1: Synthetic this compound Analogues

Researchers at the University of Liverpool have developed synthetic analogues of this compound that enhance its efficacy and allow for cost-effective production. These analogues have shown improved potency against multidrug-resistant bacteria and have been optimized for safety in human applications . The study emphasizes the importance of adapting natural compounds for therapeutic use.

Case Study 2: In Vitro Efficacy Against Clinically Relevant Strains

A study published in the European Journal of Medicinal Chemistry evaluated this compound derivatives against clinically isolated strains. Results indicated that these derivatives maintained high antibacterial activity, validating their potential for clinical application in treating resistant infections .

Comparative Effectiveness

The following table summarizes the effectiveness of this compound compared to established antibiotics:

| Antibiotic | Target Pathogens | Mechanism of Action | Resistance Potential |

|---|---|---|---|

| This compound | Gram-positive bacteria (e.g., MRSA) | Inhibits cell wall synthesis; membrane disruption | Low |

| Vancomycin | Gram-positive bacteria | Inhibits cell wall synthesis | Moderate |

| Levofloxacin | Broad spectrum | Inhibits DNA gyrase | High |

作用机制

替考巴汀通过结合脂类II和脂类III发挥作用,脂类II和脂类III对革兰氏阳性细菌的细胞壁生物合成至关重要。这种结合抑制肽聚糖和磷壁酸的合成,导致细胞壁损伤和细菌细胞死亡。 替考巴汀独特的机制,即不针对蛋白质,使其不太可能遇到耐药性 .

相似化合物的比较

替考巴汀属于一类新的抗生素,其作用方式是独一无二的。类似的化合物包括万古霉素、拉姆普兰、恩度拉西丁和甘露肽霉素,它们也靶向脂类II,但具有不同的结构特征和结合机制。 替考巴汀能够同时结合脂类II和脂类III,使其区别于这些其他抗生素 .

结论

替考巴汀代表了抗生素领域的重大进步,特别是它在对抗耐药细菌方面的潜力。其独特的作用机制以及用于发现和合成的创新方法突出了其在科学研究和潜在治疗应用中的重要性。

生物活性

Teixobactin is a novel antibiotic with significant potential against multidrug-resistant bacterial infections, particularly those caused by Gram-positive pathogens. Discovered from a previously unculturable soil bacterium, its unique mechanism of action and low propensity for developing resistance make it a promising candidate in the fight against antibiotic-resistant bacteria.

This compound exhibits a dual mechanism of action that targets the bacterial cell envelope. It primarily binds to lipid II and lipid III, essential precursors for peptidoglycan and teichoic acid synthesis, respectively. This binding sequesters these molecules, inhibiting their availability for cell wall synthesis and ultimately leading to bacterial cell death.

Key Features of this compound's Mechanism:

- Binding to Lipid II: this compound's unique enduracididine C-terminal headgroup specifically attaches to the pyrophosphate-sugar moiety of lipid II, facilitating the formation of fibrillar complexes that disrupt membrane integrity .

- Supramolecular Structure Formation: The binding initiates a rapid formation of antiparallel β-sheets that elongate into fibrils, which laterally associate and create compact structures that compromise the bacterial membrane .

- Selectivity for Bacterial Cells: Unlike many antibiotics, this compound does not damage human cells because lipid II is absent in eukaryotic membranes, reducing potential toxicity .

Antibacterial Activity

This compound has demonstrated potent antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its effectiveness has been validated through multiple studies.

Table 1: Antibacterial Efficacy of this compound Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 0.5 µg/mL | |

| VRE | 0.25 µg/mL | |

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Bacillus anthracis (Anthrax) | 0.1 µg/mL |

In Vivo Efficacy Against Anthrax

A notable study evaluated this compound's efficacy in a rabbit model infected with Bacillus anthracis. The results showed:

- 100% Survival Rate: All rabbits treated with this compound at a dose of 5 mg/kg survived after infection with lethal anthrax spores.

- Rapid Clearance of Infection: Bacteremia was resolved within 24–48 hours post-treatment, demonstrating rapid antibacterial action .

Resistance Development

Research indicates that the emergence of resistance to this compound is slow and costly for bacteria. In controlled studies, resistance levels increased significantly over time but were notably lower compared to traditional antibiotics like rifampicin . This characteristic underscores this compound's potential as a long-term therapeutic option.

Structural Insights

The structural properties of this compound contribute to its biological activity:

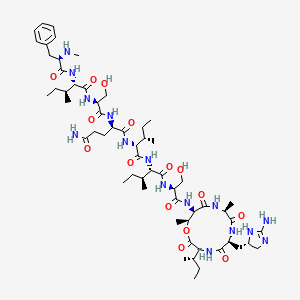

- Chemical Structure: this compound is classified as a depsipeptide with a unique scaffold that enhances its binding affinity to lipid precursors .

- Stability of Supramolecular Fibrils: The fibrillar complexes formed by this compound are stable over time, suggesting prolonged action against target bacteria .

属性

CAS 编号 |

1613225-53-8 |

|---|---|

分子式 |

C58H95N15O15 |

分子量 |

1242.5 g/mol |

IUPAC 名称 |

(2R)-N-[(2R,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(3S,6S,9S,12R,13S)-6-[[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-3-[(2S)-butan-2-yl]-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1 |

InChI 键 |

LMBFAGIMSUYTBN-MPZNNTNKSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C[C@H]2CN=C(N2)N)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CC3=CC=CC=C3)NC)C |

规范 SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Teixobactin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。